molecular formula C15H20N4O2 B3120827 (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 273757-03-2

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B3120827
CAS No.: 273757-03-2
M. Wt: 288.34 g/mol
InChI Key: RRFFPQYHQRMTFZ-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a unique structure combining an imidazo[4,5-b]pyridine moiety with a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2,3-diaminopyridine derivatives with suitable electrophiles to form the imidazo[4,5-b]pyridine core . The pyrrolidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of phase transfer catalysis and solid-liquid extraction techniques to isolate the desired regioisomers . Advanced purification methods such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of the imidazo[4,5-b]pyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

tert-butyl (3S)-3-imidazo[4,5-b]pyridin-3-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-6-11(9-18)19-10-17-12-5-4-7-16-13(12)19/h4-5,7,10-11H,6,8-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFFPQYHQRMTFZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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